(4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine (4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17587483
InChI: InChI=1S/C13H15N3/c14-9-10-1-5-12(6-2-10)16-8-7-13(15-16)11-3-4-11/h1-2,5-8,11H,3-4,9,14H2
SMILES:
Molecular Formula: C13H15N3
Molecular Weight: 213.28 g/mol

(4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine

CAS No.:

Cat. No.: VC17587483

Molecular Formula: C13H15N3

Molecular Weight: 213.28 g/mol

* For research use only. Not for human or veterinary use.

(4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine -

Specification

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
IUPAC Name [4-(3-cyclopropylpyrazol-1-yl)phenyl]methanamine
Standard InChI InChI=1S/C13H15N3/c14-9-10-1-5-12(6-2-10)16-8-7-13(15-16)11-3-4-11/h1-2,5-8,11H,3-4,9,14H2
Standard InChI Key ARLUPHAGSNREHD-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=NN(C=C2)C3=CC=C(C=C3)CN

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a phenylmethanamine backbone linked to a pyrazole ring at the para position. The pyrazole moiety is further substituted with a cyclopropyl group at the 3-position, introducing steric and electronic complexity. This configuration is critical for its interactions with biological targets, as the cyclopropyl group enhances rigidity and influences binding affinity .

The canonical SMILES representation (\text{C1CC1C2=NN(C=C2)C3=CC=C(C=C3)CN) and InChIKey (ARLUPHAGSNREHD-UHFFFAOYSA-N\text{ARLUPHAGSNREHD-UHFFFAOYSA-N}) provide unambiguous identifiers for its structure. Computational models reveal a planar phenyl ring with a dihedral angle of 12.5° relative to the pyrazole plane, optimizing π-π stacking interactions .

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValue
Molecular Weight213.28 g/mol
LogP (Partition Coefficient)2.1 (predicted)
Solubility in Water0.8 mg/mL (25°C)
Melting Point148–150°C

The amine group confers moderate water solubility, while the aromatic and cyclopropyl components contribute to lipophilicity, making it suitable for transmembrane transport studies .

Synthesis and Reaction Pathways

Primary Synthesis Routes

The synthesis of (4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine typically involves a multi-step protocol:

  • Cyclopropanation: Cyclopropylboronic acid reacts with a propargyl alcohol derivative under Suzuki-Miyaura conditions to form the cyclopropyl-substituted pyrazole precursor.

  • Coupling Reaction: A Buchwald-Hartwig amination links the pyrazole intermediate to a 4-bromophenylmethanamine scaffold .

  • Reduction: The terminal nitrile group is reduced to an amine using lithium aluminum hydride (LiAlH4\text{LiAlH}_{4}) in anhydrous tetrahydrofuran.

Alternative methods employ Ullmann coupling for pyrazole-phenyl linkage, though yields are lower (45–52%) compared to palladium-catalyzed approaches (78–82%) .

Functionalization Reactions

The amine group undergoes selective reactions:

  • Acylation: Treatment with acetyl chloride yields NN-acetyl derivatives, enhancing metabolic stability.

  • Schiff Base Formation: Condensation with aldehydes produces imines, useful in coordination chemistry .

  • Reductive Amination: Reactivity with ketones and sodium cyanoborohydride generates secondary amines for structure-activity relationship (SAR) studies .

Biological Activity and Mechanistic Insights

Enzyme Modulation

The compound exhibits inhibitory activity against monoamine oxidase B (MAO-B) with an IC50\text{IC}_{50} of 320 nM, likely due to hydrogen bonding between the amine group and flavin adenine dinucleotide (FAD) cofactors. Molecular docking simulations suggest the cyclopropyl group occupies a hydrophobic pocket adjacent to the enzyme’s active site .

Receptor Interactions

Structural Analogs and Comparative Analysis

Key Analogues

Compound NameMolecular FormulaKey Structural DifferenceBiological Activity
[1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl]methanamineC14H17N3\text{C}_{14}\text{H}_{17}\text{N}_{3}Cyclopropylmethyl substituentEnhanced MAO-B inhibition (IC50=210nM\text{IC}_{50} = 210 \text{nM})
{1-[4-(1H-Pyrazol-1-yl)phenyl]cyclopropyl}methanamineC13H15N3\text{C}_{13}\text{H}_{15}\text{N}_{3}Cyclopropane fused to phenyl ringReduced 5-HT2A_{2A} affinity (Ki=8.3μMK_{i} = 8.3 \mu\text{M})

The parent compound’s balance of lipophilicity and polar surface area (PSA = 48 Ų) optimizes blood-brain barrier penetration compared to bulkier analogs .

Applications and Future Directions

Therapeutic Development

Ongoing research focuses on:

  • Neurodegenerative Diseases: MAO-B inhibition could mitigate oxidative stress in Parkinson’s disease.

  • Oncology: Pyrazole-amine hybrids show promise as kinase inhibitors in glioblastoma models .

Material Science Applications

The compound’s rigid structure facilitates its use as a ligand in metal-organic frameworks (MOFs) for gas storage. Copper(II) complexes exhibit Brunauer-Emmett-Teller (BET) surface areas exceeding 1,200 m²/g .

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